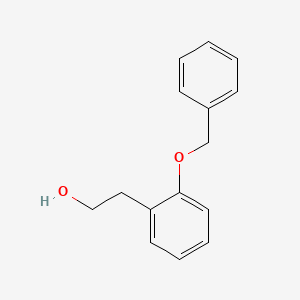

2-(2-(苄氧基)苯基)乙醇

描述

Synthesis Analysis

The synthesis of compounds similar to 2-(2-(Benzyloxy)phenyl)ethanol, such as 1-phenyl-2-(2-pyridyl)ethanol, can be achieved through reactions like the Knoevenagel condensation between 2-methylpyridine and benzaldehyde without catalysts or solvents (Percino et al., 2015). Another method involves the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, demonstrating the synthesis of alkyl allylic ethers in high yield as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, like the 1-phenyl-2-(2-pyridyl)ethanol, reveals crystallization in a monoclinic system with significant formation of intermolecular hydrogen bonds, contributing to the stability of the structure (Percino et al., 2015).

Chemical Reactions and Properties

Benzylation reactions, crucial for modifying the properties of alcohols, can be efficiently carried out using bench-stable pyridinium salts, converting alcohols into benzyl ethers under mild conditions (Poon & Dudley, 2006). The oxidative ortho-C-H benzoxylation of 2-phenylpyridines with benzyl alcohols and benzyl amines showcases the versatility of such chemical reactions under catalytic systems (Khemnar & Bhanage, 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solvates and adducts, are closely studied through crystallography, revealing complex structures with specific coordination geometries and intermolecular interactions that can influence their physical behavior (Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and transformation into different products, are exemplified by reactions like the oxidation of secondary alcohols to ketones, demonstrating the compound's versatility and potential for further chemical modifications (Mello et al., 1991).

科学研究应用

绿色化学和催化

2-(2-(苄氧基)苯基)乙醇,也称为2-苯乙醇,已被研究用于其在绿色化学中的应用。它是通过在超临界二氧化碳中使用聚脲包埋催化剂选择性加氢苯乙烯氧化物合成的。这种方法提供了一种清洁和环保的替代传统合成途径,避免了异构化或脱氧产物的形成(Yadav & Lawate, 2011)。

有机合成

在有机合成中,2-苯乙醇用于金(I)催化的烯烃与醇的分子间氢氧烷基化反应。这种反应展示了在合成烷基烯丙醚中使用2-苯乙醇的有效性,展示了其在创造复杂有机分子中的实用性(Zhang & Widenhoefer, 2008)。

食品和制药工业

2-苯乙醇由于其芳香性质和抑菌和抗真菌特性,在食品和制药工业中有应用。其在壳聚糖膜中用于生物活性物质的控释突出了其在食品保鲜和制药配方中的潜力。这些膜的开发包括与环糊精形成包合物以稳定和控制2-苯乙醇的释放(Zarandona et al., 2020)。

材料科学

在材料科学领域,包括与2-苯乙醇相关的取代基的2-苯基苯并噁唑衍生物已被用于制备荧光纳米材料。这些衍生物在固态中表现出强烈的蓝光发射,并且是在水性和生物介质中应用的潜在候选物(Ghodbane et al., 2012)。

安全和危害

作用机制

Target of Action

Compounds with similar structures have been found to target egfr-tk (epidermal growth factor receptor tyrosine kinase) . EGFR-TK plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s worth noting that benzylic compounds can undergo oxidative degradation, which could potentially affect various biochemical pathways .

Pharmacokinetics

The compound has a logp value of 101 at 25℃ , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution in the body.

Result of Action

It has been used in the synthesis of other compounds, such as 2,6-diaminopurines, and in the esterification with methacryloyl chloride . These reactions suggest that it can participate in various chemical transformations.

Action Environment

It’s known that the compound is a liquid at room temperature, has a mild rose odor , and is slightly soluble in chloroform and methanol . These properties could potentially influence its behavior in different environments.

属性

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMXYCVETYXNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340161 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56052-43-8 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)